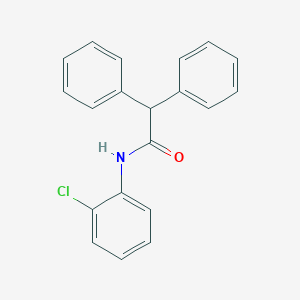

N-(2-chlorophenyl)-2,2-diphenylacetamide

Descripción

Propiedades

Fórmula molecular |

C20H16ClNO |

|---|---|

Peso molecular |

321.8 g/mol |

Nombre IUPAC |

N-(2-chlorophenyl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C20H16ClNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) |

Clave InChI |

OAUTVSJNPJIJRI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |

Origen del producto |

United States |

Q & A

Q. What are the standard synthetic routes for N-(2-chlorophenyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a nucleophilic acyl substitution reaction between 2-chlorophenylamine and 2,2-diphenylacetyl chloride. Key steps include:

- Solvent selection: Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents due to their ability to dissolve aromatic amines and acyl chlorides .

- Base addition: Triethylamine (TEA) is used to neutralize HCl byproducts, improving reaction efficiency .

- Purification: Recrystallization from acetone/methanol (1:1) yields high-purity crystals .

- Characterization: Confirm structure via -NMR (amide proton at δ ~8.5 ppm), IR (C=O stretch ~1650 cm), and mass spectrometry (M at m/z 347.8) .

Q. How does the electronic environment of the 2-chlorophenyl substituent influence the compound’s reactivity?

Methodological Answer: The electron-withdrawing chlorine atom at the ortho position:

- Reduces nucleophilicity of the aniline nitrogen, requiring harsher reaction conditions for acylation .

- Stabilizes the amide bond against hydrolysis, as evidenced by slower degradation in acidic/basic media compared to non-chlorinated analogs .

- Enhances π-π stacking interactions in the solid state, observed in crystal structures via dihedral angles (~85° between phenyl rings) .

Advanced Research Questions

Q. What insights do crystallographic studies provide about hydrogen bonding and molecular packing?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

- N–H···O hydrogen bonds form ring motifs, creating zigzag chains along the [010] axis (bond length: ~2.05 Å) .

- Weak C–H···π interactions (distance: ~3.4 Å) between chlorophenyl and diphenyl groups stabilize the lattice .

- Dihedral angles between phenyl rings (84.6–85.0°) indicate restricted rotation due to steric hindrance, confirmed by density functional theory (DFT) calculations .

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer: Discrepancies in reported IC values (e.g., antimicrobial assays) may arise from:

- Purity variations: Use HPLC (≥98% purity) and elemental analysis (C, H, N ±0.3%) to standardize samples .

- Assay conditions: Control solvent (DMSO concentration ≤1%) and pH (7.4 for physiological relevance) .

- Structural analogs: Compare activity with N-(4-methylphenyl)-2,2-diphenylacetamide to isolate chlorine’s role in target binding .

Q. What advanced analytical methods are recommended for studying degradation pathways?

Methodological Answer:

- LC-MS/MS: Identify hydrolyzed products (e.g., 2-chloroaniline and diphenylacetic acid) under accelerated degradation conditions (pH 1–13, 40°C) .

- Solid-state NMR: Probe amorphous vs. crystalline degradation products using -CP/MAS spectroscopy .

- Thermogravimetric analysis (TGA): Determine thermal stability (decomposition onset ~220°C) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.